molecular formula C11H15NO2S B185950 (3-Mercapto-phenyl)-carbamic acid tert-butyl ester CAS No. 195622-56-1

(3-Mercapto-phenyl)-carbamic acid tert-butyl ester

Cat. No. B185950
CAS RN: 195622-56-1
M. Wt: 225.31 g/mol
InChI Key: FKQZBRIRXCOQJC-UHFFFAOYSA-N
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Description

“(3-Mercapto-phenyl)-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C11H15NO2S . It has a molecular weight of 225.31 g/mol.


Synthesis Analysis

The synthesis of “(3-Mercapto-phenyl)-carbamic acid tert-butyl ester” can be achieved from Di-tert-butyl dicarbonate and 3-Aminothiophenol . The transesterification of β-keto esters is a useful transformation in organic synthesis . The reaction likely proceeds via an enol intermediate, as chelation between the two carbonyls to a catalyst heteroatom and the presence of an enolisable α-proton is important .


Molecular Structure Analysis

The molecular structure of “(3-Mercapto-phenyl)-carbamic acid tert-butyl ester” consists of a carbamate group attached to a phenyl ring with a mercapto (sulfhydryl) group .


Chemical Reactions Analysis

Carbamates, such as “(3-Mercapto-phenyl)-carbamic acid tert-butyl ester”, are key structural motifs in many approved drugs and prodrugs . They are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes .


Physical And Chemical Properties Analysis

The predicted boiling point of “(3-Mercapto-phenyl)-carbamic acid tert-butyl ester” is 286.4±23.0 °C, and its predicted density is 1.179±0.06 g/cm3 .

Scientific Research Applications

Chemical Synthesis

This compound is used in various areas of research including Life Science, Material Science, and Chemical Synthesis . It plays a crucial role in the synthesis of new compounds, contributing to the development of new materials and life science research.

Anti-inflammatory Activity

A series of new tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid . These compounds were evaluated for in vivo anti-inflammatory activity compared to the standard drug, indomethacin, by using the carrageenan-induced rat paw edema protocol . Most of the compounds exhibited a promising anti-inflammatory activity within 9 to 12 h, with the percentage of inhibition values ranging from 54.239 to 39.021% .

Docking Studies

In addition to experimental results, in silico docking studies were used as a tool to verify and expand the experimental outcomes . This provides a computational approach to understand the interaction of the compound with biological targets, aiding in the design of new drugs.

Palladium-catalyzed Synthesis

tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial in the synthesis of complex organic molecules, contributing to the development of new pharmaceuticals.

Synthesis of Pyrroles

It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position . Pyrroles are important heterocyclic compounds that are found in many natural products and pharmaceuticals.

Development of Safer Anti-inflammatory Drugs

The serious side effects of non steroidal anti-inflammatory drugs (NSAIDs) are limiting their use in common inflammation cases . Interestingly, the replacement of the carboxylic groups by amide groups in NSAID drugs such as indomethacin, meclofenamic acid, and ketoprofen conferred the compound’s greater selectivity for cyclooxygenase-2 over the cyclooxygenase-1 enzyme . This enzyme exists in the form of COX-1, which plays a crucial cytoprotective role in the gastrointestinal tract, whereas the second form COX-2 is responsible for the production of PGs during inflammation . The inhibition of prostanoids was produced by COX-2 which might be decided to the anti-inflammatory, analgesic, and antipyretic affects of NSAIDs .

properties

IUPAC Name

tert-butyl N-(3-sulfanylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-11(2,3)14-10(13)12-8-5-4-6-9(15)7-8/h4-7,15H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQZBRIRXCOQJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Mercapto-phenyl)-carbamic acid tert-butyl ester

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